5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(Difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure substituted with difluoromethyl, furyl, methylphenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethyl 2-pyridyl sulfone as a reagent, which acts as a versatile carbonyl gem-difluoroolefination reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the difluoromethyl position.
Scientific Research Applications
5-(Difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes involving difluoromethylated compounds.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: A versatile reagent used in the synthesis of difluoromethylated compounds.
Difluoromethylated 2-oxindoles: Compounds synthesized via visible light-induced tandem radical cyclization.
Uniqueness
5-(Difluoromethyl)-7-(2-furyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of difluoromethyl, furyl, methylphenyl, and sulfanyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H13F2N3O2S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13F2N3O2S/c1-10-4-2-5-11(8-10)24-17-15(18(25)23-19(24)27)12(16(20)21)9-13(22-17)14-6-3-7-26-14/h2-9,16H,1H3,(H,23,25,27) |
InChI Key |
MFZGFDNVEQXPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CO4)C(F)F)C(=O)NC2=S |
Origin of Product |
United States |
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